molecular formula C20H18N2O3S B2365451 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313405-09-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2365451
CAS RN: 313405-09-3
M. Wt: 366.44
InChI Key: XRWUFOUDVJOIJD-UHFFFAOYSA-N
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Description

“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound with the CAS Number: 557782-81-7. It has a molecular weight of 380.47 and its IUPAC name is N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a density of 1.309±0.06 g/cm3 (Predicted). It is soluble in DMSO with a maximum concentration of 135.33 mg/mL or 355.7 mM .

Scientific Research Applications

Antitubercular Activity

Mycobacterial infections, including tuberculosis (TB), remain a global health concern. Researchers have investigated compound 1 for its activity against Mycobacterium tuberculosis. It significantly affects bacterial energetics by disrupting the proton motive force and ATP synthesis . Further studies have explored its synergistic effects with existing antitubercular drugs.

Efflux Inhibition

Efflux inhibitors (EIs) are a promising approach to combat drug resistance. Compound 1 exhibits efflux inhibitory characteristics, slowing down the emergence of resistance. Researchers have worked on derivatives with balanced properties, including tolerable toxicity and drug-like physicochemical features .

Antifungal Potential

Thiazole derivatives have diverse biological activities. While not directly related to compound 1, similar compounds have been converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and screened for antifungal activity . This suggests potential applications beyond mycobacteria.

Combination Therapy Enhancement

Adjuvant therapies (AT) that boost existing treatments are gaining attention. Compound 1 could serve as an AT, enhancing the efficacy of current antitubercular drugs.

Safety and Hazards

The compound has been classified with the GHS07, GHS08, and GHS09 pictograms. The hazard statements associated with it are H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) .

Mechanism of Action

Target of Action

Similar compounds have been reported to affect mycobacterium tuberculosis energetics .

Mode of Action

It’s known that similar compounds can disrupt mycobacterial energetics . This disruption could potentially lead to the inhibition of the bacteria’s growth and proliferation.

Biochemical Pathways

It’s known that similar compounds can affect the energy metabolism of mycobacterium tuberculosis , which could potentially lead to downstream effects on the bacteria’s growth and proliferation.

Pharmacokinetics

It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness .

Result of Action

It’s known that similar compounds can have a remarkable effect on mycobacterium tuberculosis energetics , which could potentially lead to the inhibition of the bacteria’s growth and proliferation.

Action Environment

It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness , which could potentially be influenced by environmental factors.

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWUFOUDVJOIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide

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